Estradiol 3-Valerate

Beschreibung

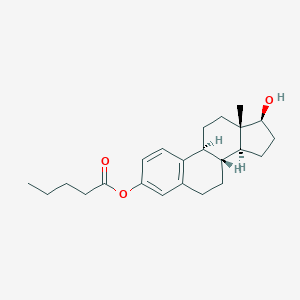

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPLCRWEBQEAJ-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176282 | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-45-8 | |

| Record name | Estradiol 3-valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL 3-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Estradiol 3-Valerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Estradiol 3-Valerate, a significant estrogen ester. The methodologies detailed herein are grounded in established chemical principles and supported by scientific literature, offering a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of Estradiol 3-Valerate

Estradiol 3-Valerate is an ester of estradiol, a primary female sex hormone. The esterification at the 3-position of the estradiol molecule modifies its pharmacokinetic profile, rendering it a prodrug of estradiol. This modification is crucial in therapeutic applications, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its synthesis and the ability to produce it in high purity are paramount for its application in research and pharmaceutical development.

The synthesis of Estradiol 3-Valerate presents a unique challenge due to the presence of two hydroxyl groups at the C3 and C17 positions of the steroid nucleus. Selective esterification of the phenolic C3 hydroxyl group requires a strategic approach to prevent unwanted reactions at the secondary C17 hydroxyl group. This guide will focus on a validated synthetic pathway that proceeds through an estrone intermediate, thereby circumventing the need for complex protection and deprotection steps.

The Synthetic Pathway: A Strategic Approach via Estrone 3-Valerate

The most logical and efficient synthesis of Estradiol 3-Valerate involves a two-step process:

-

Esterification of Estrone: The synthesis commences with the esterification of the 3-hydroxyl group of estrone with valeric acid or its derivative.

-

Selective Reduction: The subsequent step involves the selective reduction of the 17-keto group of the resulting estrone 3-valerate to a hydroxyl group, yielding the final product.

This retro-synthetic approach is advantageous as the starting material, estrone, possesses only one hydroxyl group, thus eliminating the need for protecting group chemistry at the 17-position.

Caption: Synthetic workflow for Estradiol 3-Valerate.

Step 1: Esterification of Estrone to Estrone 3-Valerate

The initial step focuses on the acylation of the phenolic hydroxyl group of estrone. This reaction is typically carried out using an activated form of valeric acid, such as valeric anhydride or valeryl chloride, in the presence of a base.

Causality Behind Experimental Choices:

-

Reagent Selection: Valeric anhydride is often preferred over valeryl chloride as it is less corrosive and the byproduct, valeric acid, is less volatile and easier to remove.

-

Role of the Base: A tertiary amine base, such as pyridine, serves a dual purpose. It acts as a catalyst by forming a highly reactive acylpyridinium intermediate and also as a scavenger for the acid byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Estrone 3-Valerate

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone in anhydrous pyridine.

-

Acylation: To the stirred solution, add valeric anhydride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess pyridine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining valeric acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Estrone 3-Valerate.

Step 2: Selective Reduction of Estrone 3-Valerate

The second crucial step is the selective reduction of the 17-ketone of Estrone 3-Valerate to the corresponding 17β-hydroxyl group, yielding Estradiol 3-Valerate. This transformation requires a reducing agent that will not affect the aromatic ring or the ester functionality.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: Catalytic hydrogenation using a noble metal catalyst like platinum oxide (Adam's catalyst) is a well-established method for the reduction of ketones.[1] The reaction is typically carried out in a non-reactive solvent like ethyl acetate under a hydrogen atmosphere. This method is often highly selective for the ketone in the presence of an aromatic ring.

-

Metal Hydride Reduction: Alternatively, sodium borohydride (NaBH₄) can be employed for this reduction.[2] It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and will selectively reduce the ketone without affecting the ester group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Reduction of Estrone 3-Valerate

-

Method A: Catalytic Hydrogenation

-

Preparation: In a hydrogenation vessel, dissolve the crude Estrone 3-Valerate in ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of platinum oxide.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 2-4 atm) and shake or stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Estradiol 3-Valerate.

-

-

Method B: Sodium Borohydride Reduction

-

Dissolution: Dissolve the crude Estrone 3-Valerate in methanol or a mixture of methanol and a co-solvent like tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Work-up: Partially evaporate the solvent and add water to precipitate the crude product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry.

-

Purification of Estradiol 3-Valerate

The crude Estradiol 3-Valerate obtained from the synthesis will contain unreacted starting materials, byproducts, and residual solvents. Therefore, a robust purification strategy is essential to achieve the high purity required for research and pharmaceutical applications. A combination of recrystallization and chromatography is often employed.

Caption: Purification workflow for Estradiol 3-Valerate.

Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility.

Experimental Protocol: Recrystallization of Estradiol 3-Valerate

-

Solvent Selection: A mixture of methanol and water is a suitable solvent system. Estradiol 3-Valerate is soluble in hot methanol and less soluble in cold methanol and water.

-

Dissolution: Dissolve the crude product in a minimum amount of hot methanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add water to the hot methanolic solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold methanol-water mixture.

-

Drying: Dry the crystals under vacuum to remove residual solvents.

Column Chromatography

For achieving very high purity, particularly for removing closely related steroid impurities, column chromatography is the method of choice.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of steroids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities. A gradient elution may be employed for complex mixtures.

-

Column Packing: Prepare a silica gel column in the chosen mobile phase.

-

Sample Loading: Dissolve the partially purified Estradiol 3-Valerate in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain highly purified Estradiol 3-Valerate.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes at various stages of the synthesis and purification process. These values are indicative and may vary based on the specific reaction conditions and scale.

| Stage | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |

| Step 1 | Crude Estrone 3-Valerate | 85-95 | >90 | TLC, ¹H NMR |

| Step 2 | Crude Estradiol 3-Valerate | 80-90 | >85 | TLC, ¹H NMR |

| Purification | Recrystallized Estradiol 3-Valerate | 70-80 (from crude) | >98 | HPLC, Melting Point |

| Purification | Chromatographed Estradiol 3-Valerate | 60-70 (from crude) | >99.5 | HPLC, Elemental Analysis |

Conclusion

The synthesis of Estradiol 3-Valerate via the estrone pathway offers a strategic and efficient route to this important estradiol ester. Careful control of reaction conditions during the esterification of estrone and the selective reduction of the 17-keto group are critical for maximizing yield and minimizing byproduct formation. A multi-step purification process, combining recrystallization and column chromatography, is essential for achieving the high purity required for scientific research and pharmaceutical development. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in the field of steroid chemistry.

References

- Google Patents. US2156599A - Estradiol esters esterified in 3-position and process of making same.

-

MDPI. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Available at: [Link]

- Google Patents. US2623886A - Process for conversion of estrone compounds to estradiol compounds.

-

Stoltz, B. M. Synthesis of (±)-Estrone. Caltech. Available at: [Link]

-

ResearchGate. Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Available at: [Link]

-

PubMed. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. Available at: [Link]

-

MDPI. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Available at: [Link]

-

PubMed. HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. Available at: [Link]

Sources

Physicochemical properties of "Estradiol 3-Valerate"

Title: Physicochemical Profiling of Estradiol 3-Valerate: Structural Isomerism, Stability, and Characterization

Subtitle: A Technical Deep-Dive into the Phenolic Ester Variant vs. the 17

Executive Summary: The Isomeric Distinction

In the domain of steroid prodrug development, precision in nomenclature is paramount. While Estradiol Valerate (17

This guide focuses on the physicochemical properties of Estradiol 3-Valerate , characterizing it primarily as a phenolic ester with significantly different hydrolytic kinetics and stability profiles compared to its aliphatic (17-position) counterpart. For drug development professionals, the 3-valerate is most often encountered as Impurity B in standard API synthesis or as a specialized prodrug moiety designed for rapid transdermal cleavage.

Molecular Architecture & Identity

The physicochemical divergence between the 3-valerate and 17-valerate isomers stems from the electronic environment of the ester bond.

-

Estradiol 3-Valerate: The valeric acid is esterified to the phenolic hydroxyl at C3 (A-ring). The resonance delocalization of the benzene ring makes this ester bond more susceptible to nucleophilic attack and enzymatic cleavage.

-

Estradiol 17-Valerate: The valeric acid is esterified to the secondary aliphatic hydroxyl at C17 (D-ring). This bond is sterically hindered and electronically more stable, providing the "depot" effect seen in intramuscular injectables.

Table 1: Comparative Physicochemical Identity

| Parameter | Estradiol 3-Valerate (The Topic) | Estradiol 17 |

| CAS Number | 21881-45-8 | 979-32-8 |

| Chemical Name | Estra-1,3,5(10)-triene-3,17 | Estra-1,3,5(10)-triene-3,17 |

| Role | Rapid-release prodrug / Impurity B | Sustained-release prodrug / API |

| Molecular Weight | 356.50 g/mol | 356.50 g/mol |

| Formula | C | C |

| LogP (Predicted) | ~ 5.8 (High Lipophilicity) | 4.6 – 5.2 |

| Ester Type | Phenolic (High Lability) | Aliphatic (Moderate Stability) |

| pKa (Parent) | ~10.4 (Phenol is masked) | ~10.4 (Phenol is free) |

Senior Scientist Insight: When analyzing "Estradiol Valerate" raw material, the presence of the 3-valerate isomer (Impurity B) must be controlled below 0.5% (typical pharmacopeial limit). Its presence indicates incomplete regioselectivity during the esterification of estradiol.

Stability & Degradation Kinetics

The defining physicochemical feature of Estradiol 3-Valerate is its hydrolytic instability . Unlike the 17-valerate, which requires liver esterases (like valacyclovirase or general carboxylesterases) for activation, the 3-valerate can undergo rapid hydrolysis in plasma or even slightly basic aqueous conditions due to the good leaving group ability of the phenoxide anion.

Mechanism of Action & Cleavage Pathway[2][3]

The following diagram illustrates the differential hydrolysis pathways. The 3-valerate cleaves rapidly to yield the parent Estradiol, whereas the 17-valerate provides a sustained release.

Figure 1: Differential hydrolysis kinetics. The 3-valerate (red path) cleaves rapidly due to the phenolic ester bond, while the 17-valerate (blue path) offers sustained release.

Solid-State Characterization

For drug development, understanding the solid-state landscape is critical for formulation stability. While extensive data exists for the 17-valerate, the 3-valerate is often amorphous or difficult to crystallize in pure form due to its lower melting point and "waxy" nature typical of phenolic esters with alkyl chains.

-

Polymorphism (17-Valerate Reference):

-

Form I: The thermodynamically stable form (Melting Point: 143–150°C). Used in tablet formulations.[1][2]

-

Form II: Metastable. Often formed during rapid precipitation from solvents like methanol.

-

3-Valerate Behavior: Typically exhibits a lower melting point range (often <100°C or oil-like at room temperature depending on purity) compared to the 17-isomer. This makes it challenging to isolate as a solid API, favoring its use in oil-based depots or transdermal matrices.

-

-

Solubility Profile:

-

Water: Practically insoluble (< 1 µg/mL).

-

Ethanol/Methanol: Freely soluble.[3]

-

Vegetable Oils (Sesame, Castor): Soluble.[3] This is the basis for "Depot" injections. The 3-valerate is more lipophilic than the 17-valerate (higher LogP), theoretically offering higher solubility in oil vehicles, but its instability limits its shelf-life in solution.

-

Experimental Protocols: Isomer Separation & Profiling

To distinguish Estradiol 3-Valerate from the 17-Valerate standard, a validated HPLC method is required. Standard reverse-phase conditions can separate these positional isomers based on their hydrophobicity differences.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

-

Objective: Quantify Estradiol 3-Valerate (Impurity B) in a bulk sample of Estradiol 17-Valerate.

-

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm.

-

Mobile Phase:

-

Solvent A: Water (Milli-Q)

-

Solvent B: Acetonitrile

-

-

Gradient: Isocratic or shallow gradient (e.g., 80:20 ACN:Water) due to high lipophilicity.

-

Detection: UV at 280 nm (characteristic of the phenol/benzene ring).

-

Note: The 3-valerate absorption max may shift slightly due to esterification of the chromophore (phenolic OH), whereas the 17-valerate retains the free phenolic UV signature.

-

Workflow Diagram: Impurity/Isomer Profiling

Figure 2: HPLC workflow for separating Estradiol isomers. The 3-valerate typically elutes differently than the 17-valerate due to the exposure of the polar 17-OH group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13791, Estradiol Valerate (17-valerate). Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Estradiol Valerate Monograph: Impurity B (Estradiol 3-valerate).[4][5] (Standard Pharmacopeial Reference for Impurity Profiling).

- M.S. Marsh et al. (1992).Pharmacokinetics of Estradiol Esters. British Medical Bulletin.

-

Pharmaffiliates (2025). Estradiol Valerate Impurity B (Estradiol 3-Valerate) Reference Standard. Retrieved from [Link]

-

Transfem Science (2021). Injectable Estradiol Esters: Valerate vs Cypionate.[6] (Comparative discussion on 17-ester stability). Retrieved from [Link]

Sources

- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. ESTRADIOL VALERATE USP - PCCA [pccarx.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations - Transfeminine Science [transfemscience.org]

Estradiol 3-Valerate: A Comprehensive Technical Guide for the Research Professional

This guide provides an in-depth technical overview of Estradiol 3-Valerate (EV), a synthetic ester of the natural estrogen 17β-estradiol, for researchers, scientists, and drug development professionals. This document moves beyond a simple datasheet to offer practical, field-proven insights into the effective use of EV as a research chemical, emphasizing experimental causality and self-validating protocols.

Foundational Understanding: Estradiol Valerate as a Prodrug

Estradiol Valerate is a crystalline, white to off-white powder, practically insoluble in water but soluble in organic solvents like ethanol, acetone, and chloroform.[1] It is crucial to understand that EV itself is largely inactive, with a significantly lower affinity for estrogen receptors (ERs) compared to 17β-estradiol.[2] Its utility in research stems from its role as a prodrug; upon administration, it is rapidly hydrolyzed by esterases in the plasma and liver, releasing 17β-estradiol, the biologically active hormone, and valeric acid.[2][3] This controlled release mechanism makes EV a valuable tool for maintaining stable and sustained levels of estradiol in both in vitro and in vivo models.

The molecular weight of estradiol valerate is approximately 131% of that of estradiol, meaning it contains about 76% estradiol by weight.[2] This is a critical consideration for dose calculations to achieve desired physiological or pharmacological concentrations of active estradiol.

Physicochemical Properties and Quality Control for Research Applications

For research applications, the purity and characterization of Estradiol Valerate are paramount to ensure the validity and reproducibility of experimental results.

Table 1: Physicochemical Properties of Estradiol 3-Valerate

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₂O₃ | [2] |

| Molecular Weight | 356.50 g/mol | [2] |

| CAS Number | 979-32-8 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 144-145 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1] |

A researcher sourcing EV should look for a supplier that provides a comprehensive Certificate of Analysis (CoA) detailing the following quality control parameters.

Table 2: Key Quality Control Specifications for Research-Grade Estradiol Valerate

| Parameter | Method | Specification | Rationale |

| Purity | HPLC | ≥98% | Ensures that observed effects are due to estradiol and not impurities.[4] |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Confirms the chemical identity of the compound. |

| Appearance | Visual | White to off-white crystalline powder | A basic check for gross contamination or degradation. |

| Solubility | Visual | Soluble in specified solvents at given concentrations | Confirms the material is suitable for preparing stock solutions. |

| Residual Solvents | GC-HS | Within acceptable limits | High levels of residual solvents can be toxic to cells or animals. |

Mechanism of Action: The Estrogen Receptor Signaling Pathway

Once hydrolyzed to 17β-estradiol, the active compound exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes.

Caption: Workflow for an in vitro MCF-7 cell proliferation assay.

In Vivo Applications: Animal Models

EV is frequently used in animal models to study the long-term effects of estrogen, for example, in hormone-dependent cancer models or studies on reproductive biology.

Protocol 3: Preparation of Estradiol Valerate for Injection in Animal Models

Rationale: For in vivo use, EV is typically dissolved in a sterile oil-based vehicle for intramuscular (IM) or subcutaneous (SC) injection to create a depot for slow release.

Materials:

-

Estradiol Valerate powder

-

Sterile sesame oil or castor oil

-

Sterile glass vial

-

Syringes and needles

Procedure:

-

In a sterile environment, weigh the required amount of Estradiol Valerate.

-

Add the sterile oil to the vial.

-

Gently warm the mixture and vortex or sonicate until the EV is completely dissolved. The solution should be clear. [5]4. Store the solution protected from light.

Protocol 4: Induction of an MCF-7 Xenograft Tumor Model in Immunocompromised Mice

Rationale: This model is used to study the efficacy of anti-cancer drugs in an estrogen-dependent tumor model. Sustained estrogen levels provided by EV are essential for tumor growth.

Materials:

-

Female immunodeficient mice (e.g., nude or NSG mice)

-

MCF-7 cells

-

Matrigel

-

Estradiol Valerate in oil solution

-

Calipers for tumor measurement

Procedure:

-

Hormone Supplementation: A week prior to cell injection, administer Estradiol Valerate via subcutaneous or intramuscular injection to achieve sustained physiological levels of estradiol. A typical dose might be in the range of 0.1-0.5 mg per mouse every 1-2 weeks, but this should be optimized for the specific research question. [6]2. Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continued Hormone Support: Continue the administration of Estradiol Valerate throughout the experiment to maintain tumor growth.

Caption: Workflow for an in vivo MCF-7 xenograft model.

Synthesis, Stability, and Safety

Synthesis: The most common laboratory and industrial synthesis of Estradiol Valerate involves the esterification of the 17β-hydroxyl group of estradiol with valeric anhydride or valeryl chloride, often in the presence of a base like pyridine. [7][8]The resulting estradiol divalerate is then selectively hydrolyzed to yield the 17-monovalerate. [7] Stability and Storage: Estradiol Valerate powder is stable when stored in a cool, dry, and dark place. Solutions in organic solvents are generally stable for several months when stored at -20°C or below, though it is recommended to use freshly prepared solutions or to validate the stability for long-term experiments. [2]Injectable oil solutions should be protected from light. [9] Safety and Handling: Estradiol Valerate is a potent hormonal compound and should be handled with care. It is classified as a potential carcinogen and reproductive toxin. [10]

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling the powder or solutions.

-

Engineering Controls: Handle the powder in a chemical fume hood to avoid inhalation.

-

Waste Disposal: Dispose of all waste contaminated with Estradiol Valerate as hazardous chemical waste according to institutional guidelines.

-

Accidental Exposure: In case of skin contact, wash the area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with copious amounts of water. Seek medical attention if any symptoms develop.

Potential Off-Target Effects and Considerations

While the primary effects of Estradiol Valerate are mediated through the conversion to 17β-estradiol and subsequent ER activation, researchers should be aware of potential off-target effects. High, non-physiological doses of estrogens have been associated with various risks in clinical settings, including cardiovascular events and certain cancers. [11]In animal models, high estrogen levels can lead to urinary tract complications. [12] Furthermore, some studies suggest that estrogen receptor-targeting drugs may have immunomodulatory effects that are independent of their direct action on tumor cell proliferation. [10]These off-target effects could be confounding factors in some experimental designs and should be considered during data interpretation.

Conclusion

Estradiol 3-Valerate is a versatile and valuable research chemical for studying the effects of sustained estrogen exposure. Its utility as a prodrug allows for stable and prolonged release of 17β-estradiol, making it suitable for a wide range of in vitro and in vivo applications. By understanding its fundamental properties, adhering to rigorous quality control, and employing validated experimental protocols, researchers can confidently and effectively utilize Estradiol Valerate to advance our understanding of estrogen signaling in health and disease.

References

- Dall, G., & Britt, K. (2017). Low dose, low cost estradiol pellets can support MCF-7 tumour growth in nude mice without bladder symptoms. Journal of Cancer, 8(12), 2277–2282.

-

Wikipedia. (n.d.). Estradiol valerate. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.

-

U.S. Pharmacopeia. (n.d.). Estradiol Valerate Injection. Retrieved January 31, 2026, from [Link]

- Soto, A. M., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 248(2-3), 137-146.

-

U.S. Food and Drug Administration. (n.d.). DELESTROGEN® (estradiol valerate injection, USP). Retrieved January 31, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Estradiol Valerate Powder: A Guide for Researchers and Manufacturers. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Proliferative effect of 17β estradiol on human breast cancer cell line.... Retrieved January 31, 2026, from [Link]

- National Toxicology Program. (2014).

-

American Regent. (n.d.). Estradiol Valerate Injection, USP. Retrieved January 31, 2026, from [Link]

- Madhu, M., et al. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 8(4), 50-61.

- Düsterberg, B., & Nishino, Y. (1982). Pharmacokinetics and metabolism of estradiol valerate in experimental animals.

-

QueerDoc. (2024). Harm Reduction in 2024: Extending the Shelf Life of Estradiol Valerate Vials. Retrieved January 31, 2026, from [Link]

- Taconic Biosciences. (2018). Estrogen-Related Effects in Breast Cancer Xenograft Models.

-

U.S. Food and Drug Administration. (2010). NDA 22-252, Original 1. Retrieved January 31, 2026, from [Link]

- Kang, J. S., et al. (2009). Low dose estrogen supplementation reduces mortality of mice in estrogen-dependent human tumor xenograft model. Biological & Pharmaceutical Bulletin, 32(2), 291-295.

-

PubMed. (n.d.). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Retrieved January 31, 2026, from [Link]

-

Reddit. (n.d.). Problems injecting estradiol valerate. Retrieved January 31, 2026, from [Link]

- American Regent. (2020).

-

The Surmeno Connection. (n.d.). TROUBLESHOOTING: ESTROGEN PATCHES. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?. Retrieved January 31, 2026, from [Link]

- Harvard University. (n.d.).

-

PubMed Central (PMC). (n.d.). A simple practice guide for dose conversion between animals and human. Retrieved January 31, 2026, from [Link]

- Google Patents. (n.d.). US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.

-

Transfeminine Science. (n.d.). Approximate Comparable Dosages of Estradiol by Different Routes. Retrieved January 31, 2026, from [Link]

-

AACR Journals. (2020). Abstract A43: Exploiting off-target effects of estrogen receptor-targeting drugs to sensitize breast cancer to immune killing. Retrieved January 31, 2026, from [Link]

- Taconic Biosciences. (n.d.). Estrogen-related effects in breast cancer xenograft models.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).

-

BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved January 31, 2026, from [Link]

- JoVE. (2012).

-

MDPI. (n.d.). Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions. Retrieved January 31, 2026, from [Link]

-

Excel Male Health Forum. (n.d.). Estradiol valerate experiment. Retrieved January 31, 2026, from [Link]

- European Medicines Agency. (2022). ICH guideline Q2(R2)

-

Trans Harm Reduction. (n.d.). HRT Testing. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Retrieved January 31, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). DELESTROGEN® (estradiol valerate injection, USP). Retrieved January 31, 2026, from [Link]

- PubMed. (2023).

-

PubMed Central (PMC). (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Estradiol valerate and alcohol intake: Dose-response assessments. Retrieved January 31, 2026, from [Link]

- U.S. Food and Drug Administration. (2024). Q2(R2)

- YouTube. (2021). Why your hormone therapy may not be working and how to fix it.

-

Reddit. (n.d.). What's the shelf life of estradiol valerate?. Retrieved January 31, 2026, from [Link]

Sources

- 1. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 8. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 9. americanregent.com [americanregent.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. info.taconic.com [info.taconic.com]

Potential off-target effects of "Estradiol 3-Valerate"

Technical Deep Dive: Pharmacodynamics and Off-Target Profiling of Estradiol 3-Valerate

Executive Summary

Estradiol 3-Valerate (E3V) represents a specific structural isomer of the widely utilized prodrug Estradiol 17-Valerate (EV). Unlike its 17-esterified counterpart, E3V involves esterification at the phenolic C3-hydroxyl group. This structural modification fundamentally alters the compound's physicochemical stability, hydrolysis kinetics, and interaction with the Estrogen Receptor (ER).

This technical guide analyzes the potential off-target effects of E3V. Unlike "on-target" toxicity (exaggerated estrogenic responses), off-target effects here are defined by:

-

Kinetic Anomalies: "Dose-dumping" of estradiol due to rapid phenolic ester hydrolysis.

-

Prodrug Interactivity: Direct interaction of the unhydrolyzed ester with non-ER targets (e.g., GPER, enzymatic machinery).

-

Metabolic Burden: Hepatic load generated by the valeric acid moiety.

Structural Basis of Off-Target Potential

To understand the off-target profile, one must first distinguish the molecular behavior of the 3-valerate from the 17-valerate.

-

Estradiol 17-Valerate (Standard): Ester on the D-ring aliphatic alcohol.[1] Hydrolysis is slow, providing sustained release.

-

Estradiol 3-Valerate (Target): Ester on the A-ring phenolic alcohol.

-

Chemical Consequence:[2][3][4][5][6][7][8][9][10][11] Phenolic esters are high-energy bonds susceptible to rapid cleavage by plasma arylesterases and hepatic hydrolases.

-

Pharmacologic Consequence: The C3-OH is the primary hydrogen bond donor for the Glu-353 residue in the ER ligand-binding domain (LBD). Masking this group abolishes genomic ER binding.

-

Implication: The intact E3V molecule is theoretically "ER-silent." Therefore, any direct activity it exhibits before hydrolysis is, by definition, an off-target effect.

Primary Off-Target Mechanism: Kinetic Toxicity

The most significant risk associated with E3V is not a novel receptor interaction, but a kinetic off-target effect .

The "Flash Hydrolysis" Phenomenon

Upon entry into the portal circulation (oral) or systemic circulation (IV/transdermal), E3V undergoes rapid hydrolysis.

-

Mechanism: Plasma butyrylcholinesterase (BChE) and paraoxonase (PON1) target phenolic esters aggressively.

-

Result: A supraphysiological

spike of free 17

Clinical Consequence: While the target is the ER, the temporal profile is pathological. Rapid E2 spikes trigger non-genomic signaling cascades in the vasculature and liver that sustained release formulations avoid.

-

Coagulation Cascade Activation: High transient hepatic E2 concentrations increase production of Factors II, VII, IX, and X while suppressing Antithrombin III.

-

Nitric Oxide Dysregulation: Rapid non-genomic activation of eNOS via PI3K/Akt pathways in endothelial cells, leading to potential hypotensive transients followed by reflex tachycardia.

Data Visualization: Hydrolysis Kinetics

Comparison of half-life (

| Compound | Site of Esterification | Est.[2][4][6][7][8][9][10][11][12][13] Plasma | Primary Hydrolase | Risk Profile |

| Estradiol 3-Valerate | Phenolic (A-ring) | < 5 minutes | Arylesterase / PON1 | Acute |

| Estradiol 17-Valerate | Aliphatic (D-ring) | ~ 20-30 minutes | Carboxylesterase | Sustained Release |

Secondary Off-Target Mechanisms: The Intact Prodrug

Before hydrolysis, the lipophilic E3V molecule circulates briefly. Does it have targets?

A. G-Protein Coupled Estrogen Receptor (GPER/GPR30)

Unlike the nuclear ER

-

Hypothesis: E3V may act as a GPER agonist independent of free estradiol.

-

Effect: GPER activation mediates rapid calcium mobilization and ERK1/2 phosphorylation.

-

Risk: Promotion of proliferation in ER-negative/GPER-positive cancer cell lines (e.g., specific breast cancer subtypes).

B. Enzyme Inhibition (Competitive)

The 3-valerate moiety mimics substrates for specific steroidogenic enzymes.

-

Target: 17

-Hydroxysteroid Dehydrogenase (17 -

Mechanism: E3V may competitively inhibit the conversion of Estrone to Estradiol or vice versa, locally altering the estrogen ratio in tissues with high esterase activity.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the divergent pathways of E3V: the intended hydrolysis to E2 and the potential off-target interactions of the intact ester.

Caption: Pathway analysis showing the rapid conversion of E3V to E2 and the potential direct interaction of the intact ester with membrane receptors (GPER) prior to hydrolysis.

Experimental Protocols for Validation

To confirm these off-target effects, the following self-validating protocols are recommended.

Protocol A: Differential Hydrolysis Assay (Plasma vs. Liver S9)

Purpose: To quantify the "kinetic instability" of E3V compared to standard EV.

-

Preparation: Prepare 10

M solutions of E3V and EV in DMSO (final conc <0.1%). -

Incubation: Spike into pooled human plasma and human liver S9 fractions at 37°C.

-

Sampling: Aliquot at

mins. -

Quenching: Immediately stop reaction with ice-cold Acetonitrile containing Internal Standard (Deuterated E2).

-

Analysis: LC-MS/MS (MRM mode). Monitor transitions for E3V (parent), E2 (metabolite), and Valeric acid.

-

Validation Criteria: Mass balance must be >90% (Parent + Metabolite). E3V

in plasma is expected to be <10% of EV

Protocol B: Whole-Cell Competitive Binding (ER-Negative/GPER-Positive)

Purpose: To determine if intact E3V binds GPER independently of E2.

-

Cell Line: SK-BR-3 (ER

-negative / GPER-positive). -

Inhibitor Block: Pre-treat cells with 10

M Fulvestrant (to block any trace ER -

Treatment: Treat cells with E3V (1 nM - 1

M) vs. G-1 (GPER selective agonist). -

Readout: Calcium mobilization assay (Fluo-4 AM) or ERK1/2 phosphorylation (Western Blot).

-

Control: Co-treat with G-15 (GPER antagonist). If E3V signal is blocked by G-15 but not Fulvestrant, it confirms direct GPER off-target activity.

References

-

Pharmaffiliates. (n.d.). Estradiol Valerate and its Impurities. Retrieved from [Link]

-

Muller, R., et al. (2016). "Estradiol prodrugs for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions."[10] Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

- Prossnitz, E. R., & Barton, M. (2011). "The G-protein-coupled estrogen receptor GPER in health and disease." Nature Reviews Endocrinology. (Contextualizing GPER promiscuity).

- Woolfson, A. D., et al. (1999). "Solubility and stability of estradiol-3-acetate." Journal of Controlled Release.

Sources

- 1. US5891462A - Composition for transdermal administration of an estrogen - Google Patents [patents.google.com]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sites.rutgers.edu [sites.rutgers.edu]

- 6. mdpi.com [mdpi.com]

- 7. US6962908B2 - Oral pharmaceutical products containing 17 β-estradiol-3-lower alkanoate, method of administering the same and process of preparation - Google Patents [patents.google.com]

- 8. EP2950781B1 - Pharmaceutical soft gelatin capsule dosage form with modified guar gum - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Estradiol prodrugs (EP) for efficient oral estrogen treatment and abolished effects on estrogen modulated liver functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2007008474A2 - 3 -ester prodrugs of estradiol - Google Patents [patents.google.com]

- 12. Estradiol Enanthate | 4956-37-0 | Benchchem [benchchem.com]

- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Estradiol 3-Valerate via Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Strategic Overview

Estradiol Valerate is a pro-drug, a synthetic ester of the natural estrogen, 17β-estradiol. It is extensively used in hormone replacement therapy and hormonal contraception. The valerate ester at the C17 position enhances the compound's lipophilicity and prolongs its duration of action. Accurate quantification of estradiol, its active metabolite, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and doping control.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for steroid analysis due to its high chromatographic resolution, sensitivity, and specificity.[1] However, steroids like estradiol are non-volatile and possess polar hydroxyl groups, making them unsuitable for direct GC analysis. This necessitates a critical chemical modification step—derivatization—to increase their volatility and thermal stability.[2][3]

This application note provides a comprehensive, field-proven protocol for the analysis of Estradiol Valerate, focusing on the quantification of its active form, estradiol, following hydrolysis. We will delve into the causality behind each step, from sample extraction and derivatization to the final GC-MS analysis, ensuring a robust and self-validating methodology.

Principle of the Analytical Workflow

The quantification of estradiol from a biological sample is a multi-stage process designed to isolate the analyte from a complex matrix, render it suitable for gas-phase analysis, and detect it with high specificity. The core workflow involves:

-

Hydrolysis: The valerate ester is cleaved to release the parent estradiol molecule. This step is crucial as it simplifies the analysis to a well-characterized parent compound.

-

Extraction: Estradiol is isolated from the biological matrix (e.g., plasma, urine) using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). This removes interfering substances like proteins and salts.[4]

-

Derivatization: The polar hydroxyl groups of estradiol are chemically modified, typically via silylation, to create a volatile and thermally stable derivative.[5]

-

GC-MS Analysis: The derivatized analyte is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the separated compound, and the resulting mass-to-charge fragments are used for definitive identification and quantification.

Detailed Experimental Protocols

Sample Preparation and Extraction

The objective of sample preparation is to efficiently extract estradiol from the matrix while minimizing co-extraction of interfering components. A robust extraction is the foundation of a reliable assay.[4]

Protocol: Liquid-Liquid Extraction (LLE) from Plasma

-

Aliquot Sample: To a 2 mL glass tube, add 500 µL of plasma sample.

-

Internal Standard: Spike the sample with an appropriate internal standard (e.g., 17β-Estradiol-d3) to correct for analyte loss during preparation and analysis.

-

Hydrolysis: Add 100 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) in acetate buffer (pH 5.0) to hydrolyze conjugated estradiol and the valerate ester. Incubate at 55°C for 3 hours.

-

Expertise & Experience: Enzymatic hydrolysis is gentler than harsh acid/base conditions and is effective for cleaving both glucuronide conjugates commonly found in urine and the synthetic ester.

-

-

pH Adjustment: Stop the reaction by adding 200 µL of 0.2 M sodium carbonate buffer (pH 9.5). This shifts estradiol to its phenolate form, aiding in the removal of acidic interferences.

-

Extraction: Add 1.5 mL of a non-polar organic solvent mixture, such as hexane:ethyl acetate (3:2, v/v).

-

Causality: This solvent system provides good polarity to extract the moderately polar estradiol while leaving highly polar matrix components behind.

-

-

Mix & Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

-

Isolate Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Derivatization: The Key to Volatility

Derivatization is the most critical step for preparing estrogens for GC-MS analysis.[5] Silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, is highly effective.[3] This reaction blocks the polar sites, reduces intermolecular hydrogen bonding, and significantly increases the compound's volatility.

Protocol: Silylation of Extracted Estradiol

-

Reagent Preparation: Use a fresh vial of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Trustworthiness: TMCS acts as a catalyst, increasing the reactivity of the silylating agent and ensuring complete derivatization, especially of sterically hindered hydroxyl groups.[6]

-

-

Reaction: To the dried extract from step 3.1, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Causality: Pyridine acts as a solvent and a scavenger for the acidic byproducts of the reaction, driving it to completion.

-

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cooling & Injection: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. A 1-2 µL injection volume is typical.

GC-MS Instrumentation and Optimized Parameters

The choice of GC-MS parameters is crucial for achieving good chromatographic separation and sensitive detection. The following table provides a validated starting point for the analysis of TMS-derivatized estradiol.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A robust, low-polarity column ideal for separating a wide range of organic molecules, including derivatized steroids. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |

| Carrier Gas | Helium, constant flow mode | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |

| Flow Rate | 1.2 mL/min | Optimal flow for a 0.25 mm ID column, balancing efficiency and speed. |

| Inlet | ||

| Mode | Splitless | Ensures maximum transfer of the analyte onto the column, critical for trace-level analysis.[7] |

| Injection Volume | 1 µL | A standard volume to avoid column overloading while providing sufficient analyte. |

| Inlet Temperature | 280 °C | High enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |

| Oven Program | ||

| Initial Temp | 150 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |

| Ramp 1 | 20 °C/min to 260 °C | A moderate ramp to separate early-eluting compounds. |

| Ramp 2 | 5 °C/min to 300 °C, hold for 5 min | A slower ramp in the elution range of steroids to maximize resolution, followed by a hold to ensure elution. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Ion Source Temp | 230 °C | Standard temperature to maintain analyte integrity in the ion source. |

| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |

| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full scan is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to maximize sensitivity.[8] |

Data Analysis and Expected Results

Mass Spectral Fragmentation

The EI mass spectrum of the di-TMS derivative of 17β-estradiol is highly characteristic. The molecular ion (M+) is typically observed and is the base peak, providing molecular weight information.

-

Molecular Ion (M+): m/z 416. This corresponds to the molecular weight of estradiol with two TMS groups attached.

-

Key Fragment Ions: The fragmentation pattern provides structural confirmation. While detailed fragmentation pathways can be complex, characteristic ions are used for identification.

Quantitative Analysis using SIM Mode

For high-sensitivity quantification, operating the mass spectrometer in SIM mode is essential. This involves monitoring only a few specific, characteristic ions for the analyte and internal standard.

| Compound | Ion Role | Recommended Ion (m/z) |

| Estradiol-bis(TMS) | Quantifier | 416 (M+) |

| Qualifier 1 | 285 | |

| Qualifier 2 | 326 | |

| Estradiol-d3-bis(TMS) | Quantifier | 419 (M+) |

| (Internal Standard) | Qualifier | 288 |

-

Trustworthiness: The use of a quantifier ion for concentration calculation and qualifier ions for identity confirmation (by ensuring their ratios are constant) is a core principle of validated mass spectrometry methods, preventing false positives.[9]

References

-

Yilmaz, B. (2010). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

-

Garrido Frenich, A., Martínez Vidal, J. L., & Romero-González, R. (2010). GC-MS method development and validation for anabolic steroids in feed samples. PubMed. Available at: [Link]

-

Lin, C. E., Lin, W. C., & Chen, Y. C. (2002). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

-

Dehennin, L. (1989). Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards. Clinical Chemistry. Available at: [Link]

-

Cangemi, G., Barco, S., & Gatti, M. (2023). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]

-

Van Renterghem, P., Van Eenoo, P., & Delbeke, F. T. (2020). Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. PubMed. Available at: [Link]

-

Garrido Frenich, A., Martínez Vidal, J. L., & Romero-González, R. (2010). GC-MS method development and validation for anabolic steroids in feed samples. ResearchGate. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Highly Sensitive Analysis of Estradiols Using NCI-GC/MS. Shimadzu Scientific Instruments. Available at: [Link]

-

Can, A. (2013). Derivatization and Separation of Natural Estrogens (estrone, 17β-estradiol, and estriol) Using Gas Chromatography with Flame. Eastern Illinois University. Available at: [Link]

-

Das, A. K. (2017). Injection Port Derivatization for GC/MS-MS: Analysis of Hormones in Water. ResearchGate. Available at: [Link]

-

Tölgyesi, A., Verebey, Z., & Farkas, Y. Q. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]

-

Choi, M. H., Kim, J. Y., & Chung, B. C. (2012). A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis. PMC - NIH. Available at: [Link]

-

SCISPEC. (n.d.). Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). SCISPEC. Available at: [Link]

-

Laganà, A., d'Ascenzo, G., & Marino, A. (2004). GC–EI-MS analysis of the TMS-derivatives of 17β-E2, 17α-E2 and E1: ion... ResearchGate. Available at: [Link]

-

Zhang, Z., & Hibberd, A. (2011). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS)... ResearchGate. Available at: [Link]

-

Keevil, B. G. (2013). Current strategies for quantification of estrogens in clinical research. PMC - NIH. Available at: [Link]

-

Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

-

Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Yilmaz, B. (2011). Determination of estradiol and its degradation products by liquid chromatography | Request PDF. ResearchGate. Available at: [Link]

-

Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Available at: [Link]

-

Guedes, M. S., & Wang, T. (2013). Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer. NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thekeep.eiu.edu [thekeep.eiu.edu]

- 3. library.dphen1.com [library.dphen1.com]

- 4. agilent.com [agilent.com]

- 5. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Estradiol 3-Valerate Administration in Rodent Models

Executive Summary & Mechanism of Action

Estradiol 3-Valerate (EV) is a synthetic ester of 17

This unique pharmacokinetic profile makes EV the "gold standard" for inducing Polycystic Ovary Syndrome (PCOS) phenotypes in rodents (The Brawer Model), as a single high-dose injection creates a long-term hyper-estrogenic state that disrupts the Hypothalamic-Pituitary-Gonadal (HPG) axis. Conversely, at significantly lower micro-doses, it can be used for chronic hormone replacement therapy (HRT) models, though 17

Mechanistic Pathway (DOT Visualization)

Figure 1: Pharmacokinetic pathway of Estradiol Valerate from injection to receptor activation.

Application 1: PCOS Induction (The Brawer Model)[1]

This is the most common application of EV in rodent research. A single pharmacological dose disrupts the hypothalamic GnRH pulse generator, preventing the LH surge and leading to anovulation and follicular cysts.

Experimental Design Table

| Parameter | Rat Protocol (Wistar/Sprague-Dawley) | Mouse Protocol (C57BL/6) |

| Target Age | Pre-pubertal (21–24 days old) or Adult (8 weeks) | Adult (8 weeks) |

| Dose | 2.0 mg (flat dose) OR 4.0 mg/kg | 4.0 mg/kg |

| Route | Intramuscular (IM) - Thigh muscle | Subcutaneous (SC) - Flank |

| Vehicle | Sesame Oil (Preferred) or Corn Oil | Sesame Oil |

| Injection Vol. | 0.2 mL | 0.05 – 0.1 mL |

| Latency | Cysts develop within 3–4 weeks | Cysts develop within 4–8 weeks |

| Phenotype | Acyclicity, Polycystic Ovaries, Insulin Resistance | Acyclicity, Polycystic Ovaries |

Protocol: Induction of PCOS[1][2][3]

-

Acclimatization: Allow animals to acclimate for 3–5 days.

-

Weighing: Record baseline body weight.

-

Preparation: Vortex the EV/Oil solution (see Section 4) to ensure homogeneity.

-

Administration:

-

Rat: Restrain the animal.[1] Insert a 25G needle into the quadriceps muscle (IM). Inject 0.2 mL slowly.

-

Mouse: Tent the skin at the flank. Insert a 27G needle subcutaneously (SC). Inject calculated volume.

-

-

Validation: Begin vaginal cytology (Section 5) 14 days post-injection.

-

Success Criteria: Animal must show Persistent Vaginal Cornification (PVC) —defined as continuous estrus (cornified cells) for >10 consecutive days.

-

Application 2: Chronic Hormone Replacement (OVX Models)

Warning: EV is potent and long-acting. For physiological replacement (mimicking the natural cycle), Estradiol Benzoate (daily/every 4 days) is usually preferred. EV is best for steady-state maintenance (mimicking post-menopause HRT).

-

Goal: Maintain serum estradiol at physiological levels (~20–40 pg/mL) without inducing toxicity.

-

Dose: 0.1 mg/kg (SC) administered once every 7–10 days.

-

Note: Doses must be titrated. High doses (>1 mg/kg) will induce the PCOS-like acyclicity described above.

Technical Protocol: Formulation & Vehicle Preparation

EV is lipophilic and practically insoluble in water. Proper oil formulation is critical for consistent bioavailability.

Reagents

-

Estradiol Valerate (Sigma-Aldrich or equivalent, >98% purity).

-

Vehicle: Sesame Oil (Recommended due to stability and viscosity) or Corn Oil.

-

Benzyl Alcohol (Optional: 1-2% as a preservative/co-solvent).

Step-by-Step Formulation (Example: 10 mg/mL Stock)

-

Weighing: Weigh 100 mg of Estradiol Valerate powder into a sterile glass vial.

-

Vehicle Addition: Add 10 mL of Sesame Oil.

-

Solubilization (Critical):

-

EV dissolves slowly in oil at room temperature.

-

Heat the mixture in a water bath at 37°C – 50°C for 30–60 minutes.

-

Vortex every 10 minutes until the solution is crystal-clear.

-

QC Check: Hold vial against light. If "swirls" or crystals are visible, continue heating.

-

-

Sterilization:

-

Oil is difficult to filter through 0.22

m filters due to viscosity. -

Preferred Method: Prepare under aseptic conditions using sterile oil (autoclaved oil).

-

Alternative: If filtration is necessary, use a PVDF syringe filter (0.45

m) and warm the oil slightly to reduce viscosity.

-

-

Storage: Store at room temperature (20–25°C), protected from light. Do not refrigerate , as EV will precipitate/crystallize.

Validation Method: Vaginal Cytology[4]

The only way to confirm the biological activity of EV (PCOS induction or Cycle restoration) is via vaginal smears.

Workflow (DOT Visualization)

Figure 2: Logic flow for staging estrous cycles and validating PCOS induction.

Interpretation Guide

-

Proestrus: Predominance of round, nucleated epithelial cells.[2]

-

Estrus: Predominance of anucleated, cornified (keratinized) cells.[2][3] Appearance: "Corn flakes".

-

Metestrus/Diestrus: Predominance of leukocytes (neutrophils) and some epithelial cells.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Crystals in Vial | Storage at 4°C or incomplete solubilization. | Warm to 50°C and vortex. Store at RT (20-25°C). |

| No PCOS Phenotype | Dose too low or injection reflux (leakage). | Ensure deep IM injection.[4] Use "Z-track" technique to prevent oil leakage. |

| High Mortality | Embolism (injecting into vessel) or Infection. | Aspirate before injecting to check for blood. Use sterile oil. |

| Inconsistent Cycles | Variable absorption of oil depot. | Switch to Sesame Oil (more consistent release than Corn Oil). |

References

-

Brawer, J. R., et al. (1986).[5] Development of the polycystic ovarian condition (PCO) in the estradiol valerate-treated rat.[5][6][7] Biology of Reproduction, 35(3), 647-655.[5][6] Link

-

Stener-Victorin, E., et al. (2000). Rats with steroid-induced polycystic ovaries develop hypertension and increased sympathetic nervous system activity.[5] Reproductive Biology and Endocrinology. Link

-

Cora, M. C., et al. (2015). Vaginal Cytology of the Laboratory Rat and Mouse: Review and Criteria for the Staging of the Estrous Cycle Using Stained Vaginal Smears. Toxicologic Pathology. Link

-

Strom, J. O., et al. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments (JoVE). Link

-

FDA Prescribing Information. (2023). Delestrogen (Estradiol Valerate) Injection.[5][6] Link

Sources

- 1. mcgill.ca [mcgill.ca]

- 2. researchgate.net [researchgate.net]

- 3. Fetal Examinations and Vaginal Cytology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. ijwhr.net [ijwhr.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Estradiol 3-Valerate Solubility & Formulation

Executive Summary & Compound Distinction

Critical Note on Isomer Specificity: Before proceeding, verify your compound's specific isomer.

-

Estradiol 17-Valerate (E2V): The standard pharmaceutical prodrug (e.g., Delestrogen).[1] The ester is at C17.[2]

-

Estradiol 3-Valerate (E3V): A less common research isomer where the valerate ester is attached to the phenolic A-ring (C3).[1]

Technical Implication: While both isomers share nearly identical lipophilicity (LogP ~4.3–4.[1][3]8) and molecular weight (356.5 g/mol ), the 3-valerate ester modifies the phenolic hydroxyl, rendering the molecule less acidic and potentially altering its hydrolysis rate in plasma compared to the 17-valerate.[1] The solubility protocols below utilize the physicochemical properties of the valerate ester moiety, making them applicable to both isomers, but specific enzymatic stability data should be treated as isomer-dependent.

Physicochemical Profile & Solubility Data

The Core Problem: Estradiol 3-Valerate is highly lipophilic.[3] It is practically insoluble in water.[1][3][2][4] Direct addition to aqueous media results in immediate precipitation (the "crashing out" effect).

Solubility Reference Table

| Solvent System | Solubility Limit (Approx.) | Suitability | Notes |

| Water / PBS | < 0.1 µg/mL | ⛔ Insoluble | Do not attempt direct dissolution.[5][1][3] |

| DMSO | ≥ 20 mg/mL | ✅ Excellent | Best for stock solutions.[5][1][3] Hygroscopic (keep sealed).[1][6] |

| Ethanol (100%) | ~2.5 – 10 mg/mL | ⚠️ Moderate | Requires sonication.[5][1] Evaporation alters concentration.[1][3][6][7] |

| Corn/Sesame Oil | ~10 – 20 mg/mL | ✅ Good | Standard for depot injections.[5][1][3] Requires heating to dissolve.[1][3][8] |

| Benzyl Benzoate | > 100 mg/mL | ✅ Co-solvent | Used to reduce viscosity in oil formulations.[5][3] |

| SBE-β-CD (20%) | ~2.5 mg/mL | ✅ Advanced | Requires complexation protocol (see Section 4).[5][1][3] |

Troubleshooting Guide: In Vitro (Cell Culture)

Issue: "My solution precipitates when I add the DMSO stock to the cell media."

Diagnosis: This is the Solvent Shift Effect . You are introducing a hydrophobic solute (dissolved in DMSO) into a high-dielectric anti-solvent (Water/Media).[5][1][3] When the local concentration of DMSO drops below the solubilizing threshold, E3V molecules aggregate instantly.

The Fix: The "Step-Down" BSA Carrier Method To maintain solubility in aqueous media, you must provide a hydrophobic "pocket" for the steroid.[3] Albumin (BSA) serves this function physiologically.[1]

Protocol:

-

Prepare Stock: Dissolve E3V in DMSO at 1000x the final target concentration (e.g., 10 mM).

-

Prepare Carrier: Prepare a 5% BSA solution in PBS (sterile filtered).

-

Intermediate Step: Add 10 µL of DMSO Stock into 990 µL of the 5% BSA solution (not directly into media). Vortex immediately.

-

Result: The BSA sequesters the E3V, preventing crystal growth.

-

-

Final Dilution: Add this BSA-E3V complex to your cell culture media.

Visual Workflow: Preventing Precipitation

Caption: Figure 1. Direct addition of DMSO stock to media leads to precipitation. Using an intermediate carrier (BSA) stabilizes the hydrophobic steroid.[5][1]

Troubleshooting Guide: In Vivo (Parenteral/Oil Depot)

Issue: "The oil formulation is too viscous or crystallizes at room temperature."

Diagnosis: Vegetable oils (Corn, Sesame) have high viscosity.[1] If the E3V concentration is near saturation, temperature drops (storage at 4°C) cause nucleation.[1]

The Fix: The Co-Solvent Strategy Do not rely on oil alone. Use Benzyl Benzoate (BB) or Benzyl Alcohol (BA) as solubilizers and viscosity reducers.[1]

Optimized Oil Depot Protocol:

-

Weighing: Weigh Estradiol 3-Valerate powder.

-

Co-Solvent Dissolution: Add Benzyl Benzoate (approx. 10-20% of final volume).[1][3] Vortex until clear.

-

Why? BB is a super-solvent for steroid esters and prevents crystallization.

-

-

Oil Addition: Add Castor Oil or Sesame Oil (pre-warmed to 37°C) to final volume.

-

Sterilization: Filter through a 0.22 µm PVDF or PTFE syringe filter.[1][3] (Do not use PES filters with benzyl benzoate; it may dissolve the membrane).[1]

FAQ: "Can I autoclave the oil solution?"

-

No. Autoclaving oxidizes vegetable oils and hydrolyzes the valerate ester (cleaving it back to estradiol). Use dry heat sterilization (160°C for 2 hrs) on the oil only before adding the drug, or rely on sterile filtration of the final mixture.

Advanced Formulation: Cyclodextrin Complexation

For researchers requiring a non-DMSO, aqueous-compatible formulation (e.g., IV injection or sensitive cell lines), use Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD).[5][1][3]

Protocol:

-

Prepare 20% (w/v) SBE-β-CD in sterile water or saline.[5][1][3]

-

Dissolve E3V in a small volume of Ethanol (e.g., 10 mg/mL).

-

Add the Ethanol-E3V solution dropwise to the SBE-β-CD solution while stirring rapidly.

-

Stir for 4–6 hours to allow inclusion complex formation.

-

Evaporate the ethanol (using a rotary evaporator or nitrogen stream) if strictly alcohol-free is required.[1][3]

-

Filter sterilize (0.22 µm).[1]

Decision Matrix: Selecting the Right Vehicle

Use this logic flow to determine the correct solvent system for your experiment.

Caption: Figure 2.[5][1][3] Decision tree for selecting the optimal Estradiol 3-Valerate vehicle based on experimental constraints.

References

-

Cayman Chemical. (2023).[1] Estradiol 17-valerate Product Information & Solubility Data. Link

-

PubChem. (2024).[1][3] Estradiol Valerate Compound Summary (CID 13791). National Library of Medicine. Link[5][1]

-

Mittal, G., et al. (2007).[1] "Estradiol loaded PLGA nanoparticles for oral administration: Effect of polymer molecular weight and copolymer composition on release behavior." Journal of Controlled Release. (Demonstrates PLGA encapsulation for hydrophobic esters). Link

-

MedChemExpress. (2024).[1][3][6] Estradiol Valerate Solubility & Preparation Protocols. Link

Disclaimer: This guide is for research use only. Estradiol 3-Valerate is a potent steroid; handle with appropriate PPE and containment procedures.[5][1][3]

Sources

- 1. Estradiol valerate CAS#: 979-32-8 [m.chemicalbook.com]

- 2. apexbt.com [apexbt.com]

- 3. mpbio.com [mpbio.com]

- 4. Estradiol valerate CAS#: 979-32-8 [amp.chemicalbook.com]

- 5. Estradiol valerate | 979-32-8 [chemicalbook.com]

- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]

- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Technical Support Hub: Estradiol 3-Valerate Impurity Profiling

Current Status: Operational Subject: Troubleshooting Impurities & Stability in Estradiol 3-Valerate (C3-Ester) Ticket ID: EV3-TECH-001 Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division

Critical Diagnostic Hub: Identify Your Issue

Before proceeding to the deep dive, match your observation to the symptoms below. The chemistry of Estradiol 3-Valerate (phenolic ester) is significantly more labile than the standard pharmaceutical Estradiol 17-Valerate (aliphatic ester).

| Symptom | Probable Cause | Immediate Action |

| Peak Shift: Main peak retention time (RT) drifting or splitting. | Acyl Migration. The valeryl group is migrating from C3 (phenolic) to C17 (aliphatic). | Check solution pH. Migration is base-catalyzed. Ensure solvents are neutral/slightly acidic. |

| New Peak (RRT ~0.55): Large peak appearing early in chromatogram. | Hydrolysis (Free Estradiol). The C3-ester bond is highly susceptible to moisture. | Verify solvent water content (Karl Fischer). Switch to anhydrous acetonitrile/methanol. |

| Ghost Peaks: Small peaks appearing after the main peak. | Over-acylation. Presence of Estradiol 3,17-Divalerate. | Check synthesis stoichiometry. This is a common byproduct if valeryl chloride is in excess. |

| Yellowing Solution: Sample discoloration. | Oxidative Degradation. Formation of quinones or keto-derivatives. | Sparge solvents with Nitrogen/Argon. Protect from light. |

Deep Dive: The Impurity Landscape

Technical Note on Nomenclature: Most pharmacopoeial monographs (USP/EP) refer to "Estradiol Valerate" as the 17-valerate . You are working with the 3-valerate (CAS 21881-45-8).[1] The impurity profile differs fundamentally because the C3-ester is a phenolic ester, making it chemically distinct from the C17 aliphatic ester.

Primary Impurity Classes

The following impurities are specific to the instability and synthesis of the 3-position ester.

| Impurity Name | Structure / Origin | Relative Retention (RRT)* | Impact on Data/Safety |

| Estradiol (Free Base) | Hydrolysis Product. Result of moisture attacking the labile C3-ester. | ~0.55 - 0.60 | High. Significantly alters potency. Estrogenic activity differs between prodrug and free drug. |

| Estradiol 17-Valerate | Isomer (Acyl Migration). The valeryl group moves to the thermodynamically more stable C17 position. | ~0.95 - 1.05 (Difficult separation) | Critical. This is a different pharmacological entity with slower hydrolysis kinetics in vivo. |

| Estradiol 3,17-Divalerate | Synthesis Byproduct. Both hydroxyl groups acylated. | ~1.8 - 2.0 | Medium. Lipophilic impurity. Delays dissolution/release rates. |

| Estrone 3-Valerate | Oxidation Product. Oxidation of the C17 hydroxyl group to a ketone. | ~1.10 | Medium. Reduced estrogenic potency. |

*RRT values are approximate and depend on C18 column chemistry and gradient slope.

Visualizing the Degradation Pathways

The following diagram illustrates the kinetic instability of Estradiol 3-Valerate compared to its isomers.

Caption: Figure 1. Degradation and synthesis pathways for Estradiol 3-Valerate. Note the bidirectional risk of hydrolysis (loss of ester) and isomerization (migration to 17-position).

Mitigation & Troubleshooting Protocols

Protocol A: Preventing Acyl Migration (Isomerization)